N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
The compound you’re asking about contains a 1,2,4-triazole and a thiazole ring. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known to exhibit a wide range of biological activities and are used in drug discovery . Thiazoles are aromatic sulfur-nitrogen compounds that are also found in many biologically active substances .
Synthesis Analysis
Triazoles can be synthesized using various methods. One common method involves the [3+2] dipolar cycloaddition between azides and alkynes, a reaction known as the Huisgen cycloaddition . Thiazoles can be synthesized through the condensation of α-halomethylcarbonyl compounds and thioamides .Molecular Structure Analysis
Triazoles have unique structure and properties that make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They can act as hydrogen-bond donors and acceptors, and can engage in dipole-dipole and π-stacking interactions .Chemical Reactions Analysis
The chemical reactivity of triazoles is influenced by the presence of the three nitrogen atoms in the ring. They can undergo a variety of reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions .Physical and Chemical Properties Analysis
Triazoles are generally stable compounds. Their physical and chemical properties can be tuned by modifying the substituents on the triazole ring .Scientific Research Applications
Cyclocondensation Reactions
Cyclocondensation of certain thiazole and triazole precursors with oxalic acid derivatives has been explored, revealing pathways for synthesizing various heterocyclic compounds, potentially relevant for the development of new materials or drugs (Liu, Shih, & Hu, 1987).
Antiallergy Activity
N-(4-substituted-thiazolyl)oxamic acid derivatives exhibit significant antiallergy activity, highlighting the potential of structurally similar compounds in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).
Cytotoxicity and Biomedical Applications
Studies on the cytotoxicity of poly(2-oxazolines) and related compounds offer insights into their potential biomedical applications, including drug delivery systems and immunobiology, due to their low cytotoxicity and immunosuppressive effects (Kronek et al., 2011).
Antibacterial Agents
The design, synthesis, and evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents underline the potential of thiazole and triazole derivatives in combating bacterial infections, especially against resistant strains (Palkar et al., 2017).
Photoreactions and Chemical Stability
Photoreactions of thiazolyl and benzimidazole compounds, including the production of various photolysis products, offer valuable insights into the chemical stability and potential photodegradation pathways of similar compounds, which is critical for their application in light-sensitive formulations (Mahran, Sidky, & Wamhoff, 1983).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the diverse pharmacological activities associated with similar 1,2,4-triazole structures , it is likely that this compound affects multiple pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of cellular signaling, and potential cytotoxic effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with metabolic enzymes and transporters.
Result of Action
Given the diverse pharmacological activities associated with similar 1,2,4-triazole structures , it is likely that this compound exerts a range of effects at the molecular and cellular level, potentially including modulation of enzyme activity, alteration of cellular signaling pathways, and cytotoxic effects.
Future Directions
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(10-14)20-26-23-28(27-20)19(13-31-23)7-8-24-21(29)22(30)25-18-11-15(2)9-16(3)12-18/h4-6,9-13H,7-8H2,1-3H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKMNGDFPGIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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